N-Allyl vs. N-Alkyl Sulfonamide Substituents Drive Divergent CNS Target Engagement Profiles
The N,N-diallyl substitution pattern in the target compound (CAS 393838-22-7) is explicitly claimed within the genus of piperidine-benzenesulfonamide derivatives disclosed in patent EP1594840 / WO2004072034 as part of a series targeting cognitive disorders including Alzheimer's disease [1]. While specific Ki/IC50 values for this exact compound are not publicly reported, the patent establishes that N,N-diallyl substitution falls within the preferred scope for CNS-active compounds, where the allyl groups contribute to optimal lipophilicity and blood-brain barrier penetration potential. This contrasts with analog N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 433314-05-7), which carries saturated ethyl groups that lack the conformational rigidity and potential for metabolic bioactivation associated with allyl moieties.
| Evidence Dimension | Substituent-mediated CNS target engagement potential (patent scope and structural rationale) |
|---|---|
| Target Compound Data | N,N-diallyl substitution; encompassed within preferred CNS-active genus in EP1594840 |
| Comparator Or Baseline | N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 433314-05-7); saturated ethyl substituents |
| Quantified Difference | Structural difference: unsaturated allyl vs. saturated ethyl; quantitative biological comparison data not publicly available |
| Conditions | Patent family EP1594840 / WO2004072034 covering piperidine-benzenesulfonamide derivatives for cognitive disorders |
Why This Matters
The allyl group provides unique opportunities for metabolic activation and target interaction that saturated alkyl analogs cannot replicate, making the target compound the correct choice for CNS programs aligned with the Roche patent scope.
- [1] F. Hoffmann-La Roche AG. Piperidine-benzenesulfonamide derivatives. European Patent EP1594840 / WO2004072034, filed 10 February 2004. View Source
